Physical and chemical characteristics of 2-(3,5-Dichlorophenyl)acetaldehyde
Physical and chemical characteristics of 2-(3,5-Dichlorophenyl)acetaldehyde
Introduction
2-(3,5-Dichlorophenyl)acetaldehyde is an aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring a reactive aldehyde group and a dichlorinated phenyl ring, it serves as a versatile building block for the construction of more complex molecular architectures. The strategic placement of chlorine atoms at the 3 and 5 positions of the phenyl ring imparts unique electronic properties and steric influences that are crucial for directing chemical reactions and modulating the biological activity of its derivatives.
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(3,5-Dichlorophenyl)acetaldehyde. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for its application in synthetic protocols and as a key intermediate in the development of novel chemical entities. We will explore its fundamental properties, analytical characterization, reactivity, and safe handling protocols, grounded in established scientific principles and data.
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation for its effective use in research and development.
1.1 Chemical Identifiers
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IUPAC Name: 2-(3,5-dichlorophenyl)acetaldehyde
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Synonyms: 3,5-Dichlorobenzeneacetaldehyde, Benzeneacetaldehyde, 3,5-dichloro-[1]
1.2 Physicochemical Data Summary
The physical properties of 2-(3,5-Dichlorophenyl)acetaldehyde are dictated by its molecular structure. The presence of the dichlorophenyl group significantly increases its molecular weight and boiling point compared to unsubstituted phenylacetaldehyde. The polarity of the aldehyde group suggests some solubility in polar organic solvents.
| Property | Value | Source |
| Boiling Point | 269.4 ± 25.0 °C (Predicted) | [1] |
| Density | 1.317 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Not explicitly stated, but related compounds are typically liquids or low-melting solids. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. Low solubility in water is predicted. | Inferred from structure |
Section 2: Synthesis and Safe Handling
2.1 Synthetic Approach
2-(3,5-Dichlorophenyl)acetaldehyde is not commonly synthesized in a standard laboratory setting and is typically procured from commercial suppliers. However, a documented synthetic route involves a two-stage process starting from 2-(3,5-dichlorophenyl)acetic acid.[2]
Protocol: Synthesis via Dess-Martin Oxidation [2]
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Reduction of the Carboxylic Acid: 2-(3,5-dichlorophenyl)acetic acid is first reduced to the corresponding alcohol, 2-(3,5-dichlorophenyl)ethanol. This is achieved by reacting the starting material with borane tetrahydrofuran complex in tetrahydrofuran at a controlled temperature of 0-20 °C for 3 hours.
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Oxidation to the Aldehyde: The resulting alcohol is then oxidized to 2-(3,5-dichlorophenyl)acetaldehyde using the Dess-Martin periodinane (DMP) reagent in dichloromethane. The reaction is maintained at 0-20 °C for 1 hour to ensure selective oxidation and minimize over-oxidation to the carboxylic acid.
Causality: The choice of Dess-Martin periodinane is critical for this step. DMP is a mild and highly selective oxidizing agent for primary alcohols, allowing for the efficient formation of the aldehyde with minimal side products, which is often a challenge with stronger oxidants like chromates.
Caption: Standard workflow for chemical structure verification.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the methylene protons, and the aromatic protons.
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Aldehyde Proton (-CHO): A singlet or a triplet (if coupled to the methylene protons) is expected in the highly deshielded region of δ 9-10 ppm . This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen.
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Methylene Protons (-CH₂-): A doublet is expected around δ 3.5-4.0 ppm , coupled to the aldehyde proton. The proximity to the electron-withdrawing aldehyde and the aromatic ring causes this downfield shift.
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Aromatic Protons (Ar-H): The 3,5-dichloro substitution pattern creates a specific splitting pattern. Two signals are expected: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions, typically in the δ 7.0-7.5 ppm region.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon environments.
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Carbonyl Carbon (C=O): A highly deshielded signal is expected between δ 190-200 ppm , which is characteristic of an aldehyde. [3] * Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons bearing the chlorine atoms (C3, C5) will be shifted downfield, as will the carbon attached to the acetaldehyde moiety (C1). The remaining carbons (C2, C4, C6) will appear at relatively upfield positions for aromatic carbons.
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Methylene Carbon (-CH₂-): A signal is expected in the δ 40-50 ppm range.
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3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ . [4]This is a definitive peak for the carbonyl group.
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Aldehyde C-H Stretch: Two medium intensity bands are characteristic for the aldehyde C-H stretch, appearing around 2700-2850 cm⁻¹ . [4]The presence of both bands is strong evidence for an aldehyde.
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Aromatic C-H Stretch: Peaks of variable intensity will appear just above 3000 cm⁻¹ (typically 3000-3150 cm⁻¹ ). [4]* C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹ , will indicate the presence of the carbon-chlorine bonds.
3.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of 189.04. A key feature will be the isotopic pattern characteristic of two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks should appear in an approximate ratio of 9:6:1 , confirming the presence of two chlorine atoms.
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Key Fragmentation: Common fragmentation pathways for phenylacetaldehydes include the loss of the formyl radical (•CHO, 29 Da) and cleavage of the benzylic C-C bond to form a dichlorotropylium ion or a related stabilized carbocation.
Section 4: Reactivity and Synthetic Applications
The utility of 2-(3,5-Dichlorophenyl)acetaldehyde as a synthetic intermediate stems from the reactivity of its aldehyde functional group and the influence of the dichlorophenyl ring.
4.1 Reactivity of the Aldehyde Group
The aldehyde group is a versatile functional handle for a wide array of chemical transformations. The reactivity of aldehydes is generally higher than that of ketones. [5]
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-(3,5-dichlorophenyl)acetic acid, using various oxidizing agents (e.g., KMnO₄, Jones reagent, Pinnick oxidation).
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Reduction: Can be reduced to the primary alcohol, 2-(3,5-dichlorophenyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This is the basis for reactions such as:
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Grignard and Organolithium Reactions: Formation of secondary alcohols.
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Wittig Reaction: Conversion of the aldehyde to an alkene.
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Cyanohydrin Formation: Addition of HCN.
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Condensation Reactions: It can participate in aldol condensations and related reactions to form new carbon-carbon bonds.
Caption: Reactivity profile of the aldehyde functional group.
4.2 Role in Drug Development
While direct applications of 2-(3,5-Dichlorophenyl)acetaldehyde are not extensively documented, its structural motifs are present in various biologically active molecules. The 3,5-dichlorophenyl group is a common substituent in medicinal chemistry, often used to enhance binding affinity, improve metabolic stability, or modulate pharmacokinetic properties. For instance, related structures like 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione have been investigated for their biological effects. [6]This suggests that 2-(3,5-Dichlorophenyl)acetaldehyde is a valuable intermediate for synthesizing libraries of compounds for screening in drug discovery programs, particularly in areas where this substitution pattern is known to be beneficial, such as in the development of selective thyroid hormone receptor β agonists. [7]
Conclusion
2-(3,5-Dichlorophenyl)acetaldehyde is a specialized chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its value lies in the combination of a versatile aldehyde functional group and a metabolically robust dichlorophenyl ring. A thorough understanding of its synthesis, handling requirements, and analytical characterization is essential for its effective and safe utilization. For researchers in organic synthesis and drug discovery, this compound represents a key building block for accessing novel chemical space and developing next-generation therapeutics. The principles and protocols outlined in this guide provide the necessary foundation for incorporating this valuable reagent into demanding research and development workflows.
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Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[1][2][8]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]
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